2-Amino-7,7-dimethyl-4-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-7,7-DIMETHYL-4-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a trifluoromethyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-4-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can be achieved through a multicomponent reaction. One efficient method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol. This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of L-proline as a catalyst and ethanol as a solvent aligns with sustainable practices, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7,7-DIMETHYL-4-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under standard laboratory conditions, with appropriate solvents and temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-AMINO-7,7-DIMETHYL-4-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The presence of the trifluoromethyl group imparts unique properties, making it useful in developing advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-AMINO-7,7-DIMETHYL-4-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The cyanide group can act as a nucleophile, participating in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONYL: This compound shares a similar chromene core but lacks the trifluoromethyl and pyrazolyl groups.
2-AMINO-7,7-DIMETHYL-5-OXO-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONYL: This compound contains the trifluoromethyl group but differs in the substitution pattern on the chromene ring.
Uniqueness
The uniqueness of 2-AMINO-7,7-DIMETHYL-4-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazolyl group provides additional sites for chemical modification .
Properties
Molecular Formula |
C17H17F3N4O2 |
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Molecular Weight |
366.34 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H17F3N4O2/c1-16(2)4-10(25)13-11(5-16)26-15(22)8(6-21)12(13)9-7-23-24(3)14(9)17(18,19)20/h7,12H,4-5,22H2,1-3H3 |
InChI Key |
ZFCFLGPFONDJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(N(N=C3)C)C(F)(F)F)C(=O)C1)C |
Origin of Product |
United States |
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